Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Overview
Description
This compound is a pyrazolopyridine derivative, which is a class of compounds that contain a pyrazole ring fused with a pyridine ring . Pyrazolopyridines are known to exhibit a wide range of biological activities and are used in drug discovery .
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, pyrazolopyridines can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, with a fluorobenzyl group at the 1-position and an ethyl carboxylate group at the 3-position. The exact structure would need to be confirmed using techniques such as NMR and X-ray crystallography .Scientific Research Applications
Synthesis of Heterocyclic Compounds : This compound is often used in the synthesis of novel heterocyclic compounds. For instance, it's involved in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are important in medicinal chemistry (Lebedˈ et al., 2012).
Facilitating New Chemical Reactions : The compound and its derivatives are used to facilitate novel and efficient synthesis processes, such as the synthesis of new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives with activated carbonyl groups (Ghaedi et al., 2015).
Antibacterial and Antituberculosis Agents : Some derivatives of this compound, such as thiazole-aminopiperidine hybrid analogs, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit promising antituberculosis activity and low cytotoxicity (Jeankumar et al., 2013).
Anticancer Properties : Ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, a related compound, has been synthesized and found to possess potential anticancer activity, as evidenced by its efficacy against human chronic myelogenous leukaemia cell lines (Mohideen et al., 2017).
Antiviral Activity : Derivatives of this compound have been synthesized and evaluated for antiviral activity against viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus, showing significant inhibitory effects (Bernardino et al., 2007).
Xanthine Oxidase Inhibitory Activity : Derivatives of ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate have been prepared and evaluated for their xanthine oxidase inhibitory activity, which is significant for gout treatment (Qi et al., 2015).
properties
IUPAC Name |
ethyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-2-22-16(21)14-12-7-5-9-18-15(12)20(19-14)10-11-6-3-4-8-13(11)17/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVKXYSMYGMEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
CAS RN |
256376-59-7 | |
Record name | 3-Ethoxycarbonyl-1-(2-fluorbenzyl)-1H-pyrazolo-(3,4,5)-pyridin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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